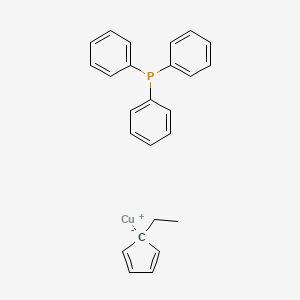
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) is an organometallic compound with the empirical formula C25H24CuP and a molecular weight of 418.98 g/mol . This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) typically involves the reaction of ethylcyclopentadiene with triphenylphosphine and a copper(I) source. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the copper(I) species. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(II) species.
Reduction: It can be reduced back to copper(I) from copper(II) species.
Substitution: The ethylcyclopentadienyl and triphenylphosphine ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out in solvents such as THF, DCM, or acetonitrile, and may require specific temperatures and inert atmospheres to proceed efficiently .
Major Products
The major products formed from reactions involving (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) depend on the type of reaction. For example, oxidation reactions may yield copper(II) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands .
Applications De Recherche Scientifique
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs and therapeutic agents.
Mécanisme D'action
The mechanism of action of (Ethylcyclopentadienyl)(triphenylphosphine)copper(I) involves its ability to act as a catalyst in various chemical reactions. The copper(I) center can coordinate with different ligands and substrates, facilitating the formation and breaking of chemical bonds. The ethylcyclopentadienyl and triphenylphosphine ligands play a crucial role in stabilizing the copper(I) center and enhancing its reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Triphenylphosphine)copper hydride: Another copper(I) complex with catalytic properties.
Bromotris(triphenylphosphine)copper(I): A copper(I) complex used in similar catalytic applications.
Chloro(1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene)copper(I): A copper(I) complex with different ligands but similar catalytic activity.
Uniqueness
(Ethylcyclopentadienyl)(triphenylphosphine)copper(I) is unique due to the presence of both ethylcyclopentadienyl and triphenylphosphine ligands, which provide a distinct electronic environment around the copper(I) center. This unique combination of ligands enhances its stability and reactivity, making it a valuable catalyst in various chemical reactions .
Propriétés
Formule moléculaire |
C25H24CuP |
|---|---|
Poids moléculaire |
419.0 g/mol |
Nom IUPAC |
copper(1+);5-ethylcyclopenta-1,3-diene;triphenylphosphane |
InChI |
InChI=1S/C18H15P.C7H9.Cu/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-7-5-3-4-6-7;/h1-15H;3-6H,2H2,1H3;/q;-1;+1 |
Clé InChI |
DSONSPGWGUJRLY-UHFFFAOYSA-N |
SMILES canonique |
CC[C-]1C=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cu+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















